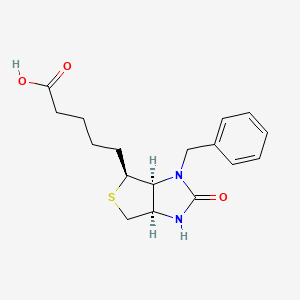
3'N-Benzyl Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’N-Benzyl Biotin is a derivative of biotin, also known as vitamin H or B7. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular formula of 3’N-Benzyl Biotin is C17H22N2O3S, and it has a molecular weight of 334.43 g/mol .
Preparation Methods
The synthesis of 3’N-Benzyl Biotin involves several steps, including bromination, benzyl amination, and cyclization. The process begins with the bromination of a precursor compound, followed by benzyl amination to introduce the benzyl group. The final step involves cyclization to form the biotin derivative . Industrial production methods for biotin typically involve chemical synthesis, although microbial biotin production is being explored as a more sustainable alternative .
Chemical Reactions Analysis
3’N-Benzyl Biotin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation and N-bromosuccinimide (NBS) for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .
Scientific Research Applications
3’N-Benzyl Biotin has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions . Additionally, biotin derivatives, including 3’N-Benzyl Biotin, are used in the synthesis of enantioselective compounds and in the development of novel therapeutic agents . Biotin itself is widely used in various industries, including food additives, cosmetics, diagnostics, and biomedicine .
Mechanism of Action
The mechanism of action of 3’N-Benzyl Biotin involves its role as a coenzyme in various biochemical processes. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The molecular targets of biotin include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase .
Comparison with Similar Compounds
3’N-Benzyl Biotin is unique compared to other biotin derivatives due to the presence of the benzyl group, which can influence its chemical properties and biological activity. Similar compounds include other biotin derivatives such as biotinylated peptides and biotinylated nucleotides . These compounds are also used in various biochemical and biomedical applications, but 3’N-Benzyl Biotin offers distinct advantages in terms of its specific interactions and applications in proteomics research .
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 |
InChI Key |
QHDPYNGBWBKNRO-DZKIICNBSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)

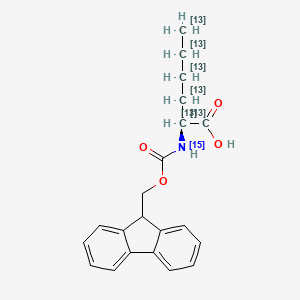
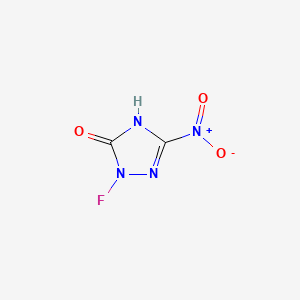
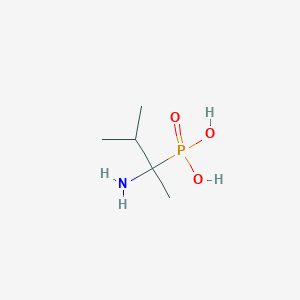
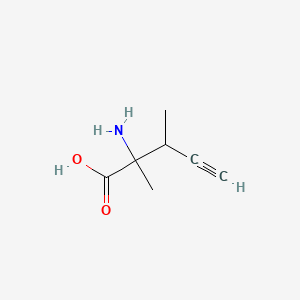
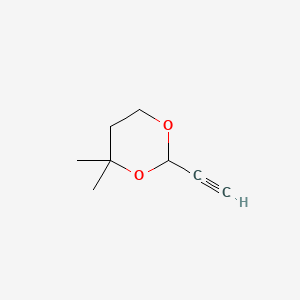
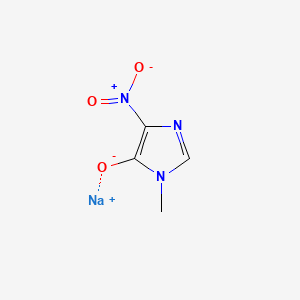
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
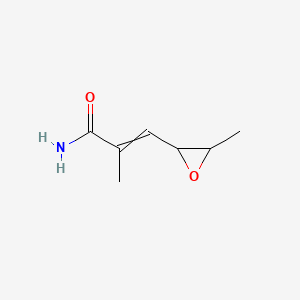
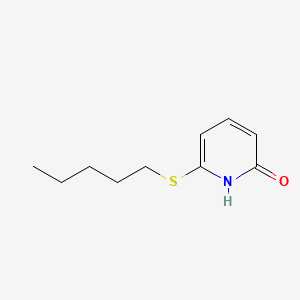
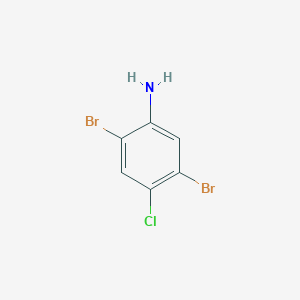
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
